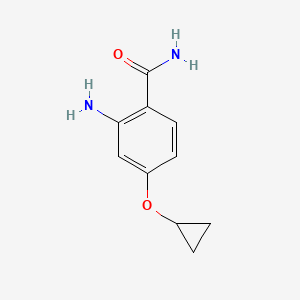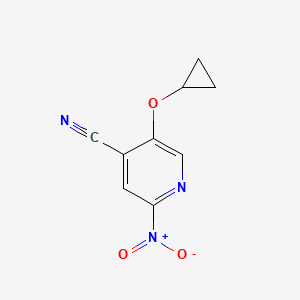![molecular formula C13H8ClIN2O2 B14806775 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14806775.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-iodoaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the nitro group to an amine group, resulting in compounds such as N-(4-chloro-3-aminobenzylidene)-4-iodoaniline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide, cyanide, and thiolate ions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: N-(4-chloro-3-aminobenzylidene)-4-iodoaniline and related compounds.
Substitution: Compounds where the iodine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable molecule in medicinal chemistry .
Industry: In the industrial sector, N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
- N-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
- N-(4-chloro-3-nitrobenzylidene)-3,4-dimethoxybenzohydrazide
- N-(4-chloro-3-nitrobenzylidene)-acetohydrazide
Comparison: N-(4-chloro-3-nitrobenzylidene)-4-iodoaniline is unique due to the presence of both the iodine and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C13H8ClIN2O2 |
|---|---|
Molecular Weight |
386.57 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C13H8ClIN2O2/c14-12-6-1-9(7-13(12)17(18)19)8-16-11-4-2-10(15)3-5-11/h1-8H |
InChI Key |
OLTCIDPOIGROBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)

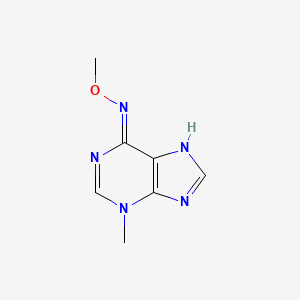
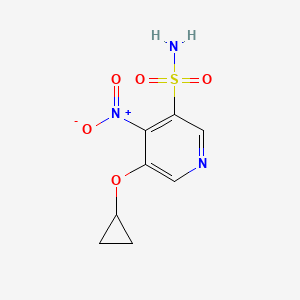
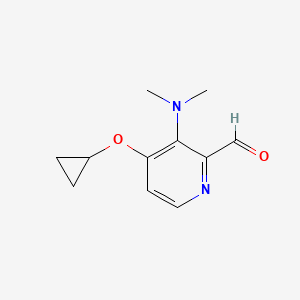
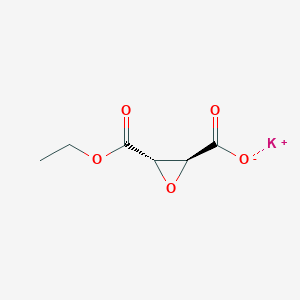
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B14806724.png)
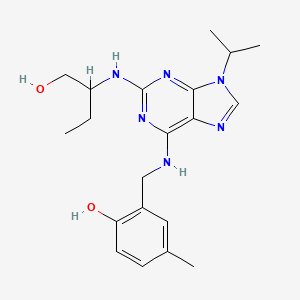
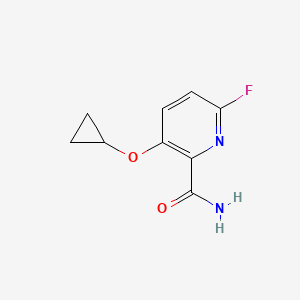
![Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806732.png)
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
